1-(4-methoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione
Overview
Description
1-(4-methoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione, also known as MAPAP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MAPAP is a member of the pyrrolidine family of compounds, which are known for their diverse range of biological activities. In
Scientific Research Applications
Novel Synthetic Routes and Heterocyclic Systems
Researchers have developed innovative synthetic methodologies and pathways leading to the creation of novel heterocyclic systems. For example, a study detailed the synthesis of new heterocyclic systems through the Hofmann rearrangement and attempted Combes synthesis, showcasing the reactivity and versatility of related compounds in creating complex heterocyclic structures (Deady & Devine, 2006). These methodologies open new avenues for the synthesis of pharmacologically relevant molecules.
Synthetic Methodologies for N-heterocycles
Another aspect of research on similar compounds includes the development of efficient methodologies for synthesizing functionalized N-heterocycles. A study highlighted an effective method to activate hydroxyl groups without using toxic reagents, applied to the synthesis of functionalized azetidines, pyrrolidines, and piperidines, demonstrating potential for drug-like molecule synthesis (de Figueiredo, Fröhlich, & Christmann, 2006). This method is significant for creating compounds with potential therapeutic applications.
Intervalence Charge-Transfer Studies
Research on compounds containing the methoxyphenyl group has also delved into the realm of physical organic chemistry, specifically intervalence charge-transfer (IVCT) studies in mixed-valence monocations. Such studies provide insight into electronic interactions and the nature of bonding in organic molecules, which is crucial for designing materials with specific electronic properties (Barlow et al., 2005).
X-ray Powder Diffraction Analysis
The structural elucidation of related compounds using X-ray powder diffraction techniques has been reported, providing detailed insight into their crystal structure. For instance, X-ray powder diffraction data for a compound structurally related to apixaban, an anticoagulant, has been documented, underscoring the importance of structural analysis in drug development (Wang et al., 2017).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-oxoazepan-3-yl)amino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-12-7-5-11(6-8-12)20-15(21)10-14(17(20)23)19-13-4-2-3-9-18-16(13)22/h5-8,13-14,19H,2-4,9-10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZAKXMDIPAKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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